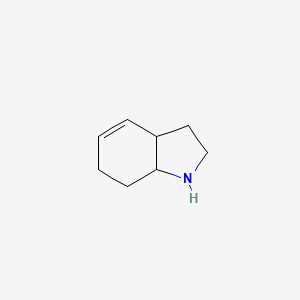

2,3,3a,6,7,7a-hexahydro-1H-indole

Description

2,3,3a,6,7,7a-Hexahydro-1H-indole (IUPAC name: (3aR,7aS)-2,3,3a,6,7,7a-hexahydro-1H-indole) is a partially hydrogenated bicyclic compound featuring a fused six-membered and five-membered ring system with a nitrogen atom in the five-membered ring (Figure 1). Its molecular formula is C₈H₁₃N, and its molecular weight is 123.20 g/mol . The compound’s structure includes both saturated and unsaturated regions, conferring unique electronic and steric properties. The SMILES notation C1NCC2CC=CCC12 highlights its bicyclic framework, where the nitrogen atom resides in the partially saturated pyrrolidine-like ring. This structural duality enables diverse reactivity, making it valuable in medicinal chemistry and organic synthesis .

Properties

CAS No. |

114260-18-3 |

|---|---|

Molecular Formula |

C8H11N |

Synonyms |

1H-Indole,2,3,3a,7a-tetrahydro-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3,3a,6,7,7a-hexahydro-1H-indole with structurally related indole and isoindole derivatives, emphasizing differences in substituents, biological activities, and applications:

Key Structural and Functional Differences

Hydrogenation Patterns :

- Unlike fully aromatic indoles (e.g., 7-Phenyl-2,3-dihydro-1H-indole ), the target compound’s partial hydrogenation reduces aromaticity, increasing reactivity toward electrophilic additions while retaining some conjugation .

- 2,3,4,5,6,7-Hexahydro-1H-indene is a fully saturated hydrocarbon, lacking the nitrogen atom critical for biological interactions.

Substituent Effects: Fluorine in 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole enhances metabolic stability and bioavailability by resisting oxidative degradation . Methoxy and methyl groups in 7-Methoxy-2,3-dimethyl-1H-indole alter electron density and steric bulk, modulating interactions with enzymes like cytochrome P450 .

Biological Activity: Compounds with diketone moieties (e.g., 2-(4-hydroxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) exhibit antioxidant properties by scavenging free radicals . Quinoxaline derivatives (e.g., 2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-hexahydro-isoindole) interact with DNA and proteins, showing antimicrobial activity .

Mechanistic Insights

- In contrast, 4,7-methano-1H-indene derivatives (e.g., chlordane) act as persistent organic pollutants, disrupting ion channels in insects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.